molecular formula C8H8BFO4 B14020204 (3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid

(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid

Cat. No.: B14020204
M. Wt: 197.96 g/mol
InChI Key: QYAUJLYWGVPQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H8BFO4 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group, a formyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid typically involves the following steps:

    Functional Group Introduction: The fluoro, formyl, and methoxy groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: (3-Fluoro-4-carboxy-2-methoxyphenyl)boronic acid

    Reduction: (3-Fluoro-4-hydroxymethyl-2-methoxyphenyl)boronic acid

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used

Mechanism of Action

The mechanism of action of (3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group interacts with the active site of enzymes or the target molecules, leading to inhibition or detection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid is unique due to the presence of all three functional groups (fluoro, formyl, and methoxy) on the phenyl ring. This combination of substituents imparts distinct reactivity and makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C8H8BFO4

Molecular Weight

197.96 g/mol

IUPAC Name

(3-fluoro-4-formyl-2-methoxyphenyl)boronic acid

InChI

InChI=1S/C8H8BFO4/c1-14-8-6(9(12)13)3-2-5(4-11)7(8)10/h2-4,12-13H,1H3

InChI Key

QYAUJLYWGVPQKW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)C=O)F)OC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.